STX-0119

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

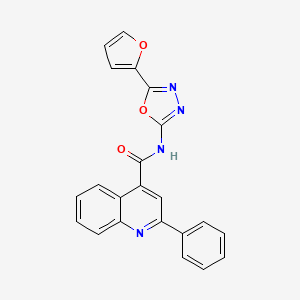

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N4O3/c27-20(24-22-26-25-21(29-22)19-11-6-12-28-19)16-13-18(14-7-2-1-3-8-14)23-17-10-5-4-9-15(16)17/h1-13H,(H,24,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPXTRXFUMGQLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=C(O4)C5=CC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

STX-0119: A Potent Inhibitor of STAT3 Dimerization for Oncological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell proliferation, survival, differentiation, and angiogenesis. Its constitutive activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. STX-0119 has emerged as a selective, orally active small molecule inhibitor that directly targets STAT3 dimerization, a crucial step for its activation and subsequent downstream signaling. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed protocols for key experimental assays to evaluate its activity.

Introduction to this compound and its Mechanism of Action

This compound is a novel small molecule that has been identified as a specific inhibitor of STAT3 dimerization.[1] Unlike many other STAT3 inhibitors that target the upstream Janus kinases (JAKs), this compound directly interferes with the STAT3 protein itself.[2] It binds to the SH2 domain of STAT3, preventing the reciprocal phosphotyrosine-SH2 domain interaction between two STAT3 monomers.[1][3] This inhibition of dimerization is critical, as it blocks the nuclear translocation of STAT3, its binding to DNA, and the subsequent transcription of target genes involved in tumorigenesis, such as c-myc, cyclin D1, and survivin.[2] Notably, this compound has been shown to inhibit STAT3 activity without affecting the phosphorylation of STAT3 at Tyr705, further confirming its direct action on dimerization rather than upstream signaling events.[2][3]

Quantitative Efficacy of this compound

The inhibitory activity of this compound has been quantified across various experimental models, demonstrating its potential as a potent anti-cancer agent.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Cell Line/Target | IC50 Value | Reference |

| STAT3 Transcription Assay | HeLa | 74 µM | [1] |

| Cell Viability Assay | U87 (Glioblastoma) | 34 µM | [4] |

| Cell Viability Assay | TMZ-R U87 (Temozolomide-Resistant Glioblastoma) | 45 µM | [4] |

| Cell Viability Assay | Glioblastoma Stem-like Cells (GBM-SCs) | 15-44 µM | [5] |

| Sphere Formation Assay | Glioblastoma Stem-like Cells (GBM-SCs) | <5 µM | [5] |

Table 2: In Vivo Efficacy of this compound

| Tumor Model | Cell Line | Treatment Dose and Schedule | Tumor Growth Inhibition | Reference |

| Subcutaneous Xenograft | SCC-3 (Human Lymphoma) | 160 mg/kg, p.o., daily for 4 days | Significant tumor growth suppression | [1] |

| Subcutaneous Xenograft | TMZ-R U87 (Temozolomide-Resistant Glioblastoma) | Not specified | >50% | [4] |

| Subcutaneous Xenograft | GB-SCC010 (Glioblastoma Stem-like Cells) | 80 mg/kg, p.o., for 3 weeks | >50% at day 28 | [5] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of this compound's function and evaluation.

STAT3 Signaling Pathway and Mechanism of this compound Inhibition

The following diagram illustrates the canonical STAT3 signaling pathway and pinpoints the inhibitory action of this compound.

Experimental Workflow: Evaluating this compound Efficacy

The following diagram outlines a typical workflow for assessing the in vitro and in vivo efficacy of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assessment: MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., U87, MDA-MB-468)

-

96-well plates

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Assessment of Cancer Stem-like Cell Proliferation: Sphere Formation Assay

Objective: To evaluate the effect of this compound on the self-renewal capacity of cancer stem-like cells.

Materials:

-

Glioblastoma stem-like cells (GBM-SCs)

-

Ultra-low attachment 96-well plates

-

Serum-free neural stem cell medium supplemented with EGF and bFGF

-

This compound stock solution

-

Inverted microscope

Procedure:

-

Prepare a single-cell suspension of GBM-SCs.

-

Seed the cells in ultra-low attachment 96-well plates at a low density (e.g., 100-500 cells/well) in serum-free medium.

-

Add this compound at various concentrations to the wells.

-

Incubate the plates for 7-14 days at 37°C in a humidified 5% CO2 incubator.

-

Count the number of spheres (diameter > 50 µm) in each well using an inverted microscope.

-

Calculate the percentage of sphere formation relative to the vehicle control.

In Vivo Antitumor Efficacy: Glioblastoma Xenograft Model

Objective: To assess the in vivo antitumor activity of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

U87 or TMZ-R U87 glioblastoma cells

-

Matrigel

-

This compound formulation for oral gavage (e.g., suspended in methylcellulose)

-

Calipers

-

Animal monitoring equipment

Procedure:

-

Subcutaneously inject a suspension of U87 cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally (e.g., 80-160 mg/kg) daily or on a specified schedule. The control group receives the vehicle.

-

Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for pSTAT3, Ki67).

-

Plot tumor growth curves and perform statistical analysis to determine the significance of tumor growth inhibition.

Conclusion

This compound represents a promising therapeutic agent that selectively targets a key vulnerability in many cancers: the constitutive activation of STAT3. Its direct inhibition of STAT3 dimerization offers a distinct mechanism of action with demonstrated efficacy in both in vitro and in vivo models of various cancers, including aggressive malignancies like glioblastoma. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound and to explore its application in diverse oncological contexts. Further research into its pharmacokinetic and pharmacodynamic properties will be crucial for its potential translation into clinical settings.

References

- 1. This compound| STAT3 inhibitor | Probechem Biochemicals [probechem.com]

- 2. Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STX‐0119, a novel STAT3 dimerization inhibitor, prevents fibrotic gene expression in a mouse model of kidney fibrosis by regulating Cxcr4 and Ccr1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of the STAT3 inhibitor this compound on the proliferation of a temozolomide-resistant glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

STX-0119 in Cancer Research: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

STX-0119 is a selective, orally active small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) dimerization. By binding to the SH2 domain of STAT3, this compound prevents the formation of STAT3 homodimers, a critical step in the activation of this key oncogenic transcription factor. This inhibition leads to the downregulation of numerous STAT3 target genes involved in cell proliferation, survival, and angiogenesis. Preclinical studies have demonstrated the anti-tumor activity of this compound in a variety of cancer models, including glioblastoma, lung cancer, and lymphoma. This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and the underlying mechanism of action of this compound in cancer research.

Core Mechanism of Action

This compound functions as a direct inhibitor of STAT3 dimerization.[1] The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their cell surface receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3 proteins on a critical tyrosine residue. This phosphorylation event allows STAT3 monomers to form homodimers through reciprocal SH2 domain-phosphotyrosine interactions. The STAT3 dimers then translocate to the nucleus, bind to specific DNA sequences, and activate the transcription of target genes that promote tumor growth and survival. This compound disrupts this cascade by binding to the SH2 domain of STAT3, physically preventing the dimerization of phosphorylated STAT3 monomers.[1] This, in turn, inhibits the nuclear translocation of STAT3 and the subsequent transcription of its target genes.

References

STX-0119: A Novel STAT3 Inhibitor for Kidney Fibrosis Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Kidney fibrosis is the final common pathway for virtually all forms of chronic kidney disease (CKD), leading to progressive loss of kidney function and eventual end-stage renal disease. Signal Transducer and Activator of Transcription 3 (STAT3), a key mediator of cytokine signaling, has emerged as a critical player in the pathogenesis of renal fibrosis. STX-0119 is a novel small molecule inhibitor that specifically targets the dimerization of STAT3, offering a promising therapeutic strategy to attenuate the progression of kidney fibrosis. This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with the study of this compound in the context of kidney fibrosis.

Mechanism of Action

This compound is a STAT3 dimerization inhibitor.[1] Unlike other STAT3 inhibitors that prevent the phosphorylation of STAT3, this compound acts downstream by preventing the formation of STAT3 dimers, which is a prerequisite for its nuclear translocation and transcriptional activity.[1] This targeted approach allows for the suppression of STAT3-mediated gene expression without affecting its upstream activation, offering a potentially more specific and nuanced modulation of the pathway. In the context of kidney fibrosis, this compound has been shown to inhibit the expression of pro-fibrotic genes without altering the phosphorylation status of STAT3.[1]

Preclinical Evidence in Kidney Fibrosis

The primary preclinical evidence for the efficacy of this compound in kidney fibrosis comes from studies utilizing the unilateral ureteral obstruction (UUO) mouse model, a well-established method for inducing renal fibrosis.

In Vivo Studies: Unilateral Ureteral Obstruction (UUO) Model

In a study by Arakawa et al. (2020), this compound was administered to C57BL/6 mice following UUO surgery. The key findings from this in vivo model are summarized below.

Data Presentation: In Vivo Efficacy of this compound in UUO Mouse Model

| Gene/Protein | Sham | UUO + Vehicle | UUO + this compound (100 mg/kg/day) | UUO + this compound (300 mg/kg/day) |

| STAT3 Target Genes | ||||

| Myc mRNA | Baseline | Increased | Significantly Decreased | Significantly Decreased |

| Ccl12 mRNA | Baseline | Increased | Significantly Decreased | Significantly Decreased |

| Cxcl10 mRNA | Baseline | Increased | Significantly Decreased | Significantly Decreased |

| Fibrotic Marker Genes | ||||

| Col1a1 mRNA | Baseline | Increased | Significantly Decreased | Significantly Decreased |

| Col3a1 mRNA | Baseline | Increased | Significantly Decreased | Significantly Decreased |

| Col4a1 mRNA | Baseline | Increased | Significantly Decreased | Significantly Decreased |

| Acta2 (α-SMA) mRNA | Baseline | Increased | Significantly Decreased | Significantly Decreased |

| Tgfb1 mRNA | Baseline | Increased | Significantly Decreased | Significantly Decreased |

| Chemokine Receptor Genes | ||||

| Cxcr4 mRNA | Baseline | Increased | Significantly Decreased | Significantly Decreased |

| Ccr1 mRNA | Baseline | Increased | Significantly Decreased | Significantly Decreased |

Note: "Significantly Decreased" indicates a statistically significant reduction in gene expression compared to the UUO + Vehicle group as reported in the source study.

In Vitro Studies: Renal Fibroblasts

To elucidate the direct effects of this compound on renal cells, in vitro experiments were conducted using NRK-49F rat kidney fibroblasts, a commonly used cell line in fibrosis research.

Data Presentation: In Vitro Effects of this compound on NRK-49F Cells

| Condition | Key Finding |

| IL-6 and TGF-β1 Stimulation | Upregulation of Cxcr4 mRNA expression. |

| This compound Treatment | Inhibition of IL-6 and TGF-β1-induced Cxcr4 mRNA upregulation without affecting STAT3 phosphorylation.[1] |

Experimental Protocols

Unilateral Ureteral Obstruction (UUO) Mouse Model

This protocol provides a general framework for the UUO model used in this compound studies. Specific details may vary between research groups.

-

Animals: Male C57BL/6 mice are typically used.

-

Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).

-

Surgical Procedure:

-

A midline abdominal incision is made to expose the kidneys and ureters.

-

The left ureter is carefully isolated from the surrounding tissues.

-

The ureter is completely ligated at two points using non-absorbable suture material (e.g., 4-0 silk).

-

The incision is then closed in layers.

-

Sham-operated animals undergo the same surgical procedure without ureteral ligation.

-

-

This compound Administration:

-

This compound is typically suspended in a vehicle solution (e.g., 0.5% methylcellulose).

-

The compound is administered orally once daily at doses of 100 mg/kg and 300 mg/kg, starting from the day of the UUO surgery.[1]

-

-

Tissue Collection:

-

Mice are euthanized at a predetermined time point (e.g., 3 days post-UUO).[1]

-

The obstructed (left) and contralateral (right) kidneys are harvested for analysis.

-

-

Analysis:

-

RNA Extraction and Quantitative PCR (qPCR): Total RNA is extracted from kidney tissue, and the expression of target genes is quantified by qPCR.

-

Protein Analysis: Protein levels can be assessed by methods such as Western blotting or AlphaLISA to determine the phosphorylation status and total protein levels of key signaling molecules like STAT3.

-

In Vitro NRK-49F Cell Culture and Stimulation

-

Cell Culture: NRK-49F cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Stimulation:

-

Cells are typically serum-starved for a period before stimulation.

-

Cells are then treated with pro-fibrotic stimuli such as recombinant human IL-6 and TGF-β1.

-

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations prior to or concurrently with the pro-fibrotic stimuli.

-

Analysis:

-

RNA Extraction and qPCR: Cellular RNA is extracted to analyze the expression of fibrotic and inflammatory genes.

-

Protein Analysis: Cell lysates are collected to examine protein expression and phosphorylation status of signaling proteins.

-

Mandatory Visualizations

Caption: Mechanism of action of this compound as a STAT3 dimerization inhibitor.

Caption: Experimental workflow for in vivo studies of this compound in the UUO model.

Caption: Signaling pathways involved in this compound's anti-fibrotic effects.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of kidney fibrosis by specifically targeting STAT3 dimerization. The preclinical data strongly support its anti-fibrotic effects in the UUO mouse model. This technical guide provides researchers with the foundational knowledge of this compound's mechanism of action, a summary of the key preclinical findings, and detailed experimental protocols to facilitate further investigation into its therapeutic potential. Future studies should aim to explore the efficacy of this compound in other models of chronic kidney disease and ultimately translate these promising preclinical findings into clinical applications.

References

The Role of STX-0119 in Osteoarthritis Research: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, inflammation, and chronic pain, affecting millions worldwide.[1] Current therapeutic strategies primarily focus on symptom management, with no approved disease-modifying treatments available. The pathogenesis of OA involves complex signaling pathways, with chronic inflammation playing a pivotal role.[1] One such pathway, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, and specifically STAT3, has been identified as a key mediator of inflammatory responses in OA.[1] Elevated levels of phosphorylated STAT3 (p-STAT3) are observed in both human OA cartilage and mouse models of the disease.[1]

STX-0119 is a selective, orally active small molecule inhibitor of STAT3 dimerization.[1] By binding to the STAT3-SH2 domain, this compound prevents the formation of STAT3 dimers, thereby inhibiting its transcriptional activity.[2] Recent research has highlighted the therapeutic potential of this compound in alleviating the progression of osteoarthritis. This technical guide provides an in-depth overview of the preclinical research on this compound in OA, focusing on its mechanism of action, experimental validation, and quantitative outcomes.

Mechanism of Action: The STAT3/PPARγ Signaling Axis

This compound exerts its chondroprotective effects by modulating the STAT3/Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway.[1] In osteoarthritic chondrocytes, pro-inflammatory stimuli lead to the phosphorylation and activation of STAT3. Activated STAT3 is believed to suppress the expression of PPARγ, a nuclear receptor with anti-inflammatory and anabolic properties in cartilage. By selectively inhibiting the phosphorylation and dimerization of STAT3, this compound relieves this suppression, leading to the upregulation of PPARγ expression.[1] This, in turn, promotes anabolic metabolism in chondrocytes and suppresses inflammatory responses, ultimately mitigating cartilage degeneration.[1]

Preclinical Evidence: In Vivo, In Vitro, and Ex Vivo Studies

The therapeutic potential of this compound in osteoarthritis has been evaluated through a series of rigorous preclinical studies, including a mouse model of OA, an in vitro chondrocyte inflammation model, and ex vivo cultures of human cartilage.[1]

In Vivo Efficacy in a Mouse Model of Osteoarthritis

Intra-articular injection of this compound has been shown to alleviate cartilage degeneration in a mouse model of osteoarthritis without adversely affecting the subchondral bone.[1] Furthermore, treatment with this compound resulted in a significant inhibition of STAT3 phosphorylation within the cartilage.[1]

Quantitative In Vivo Outcomes

| Parameter | Control Group | This compound Treated Group | Fold Change/Percentage Reduction |

| Cartilage Degeneration Score (OARSI) | High | Significantly Lower | ~40% Reduction |

| p-STAT3 Positive Chondrocytes (%) | High | Significantly Lower | ~60% Reduction |

| PPARγ Expression (Relative Units) | Low | Significantly Higher | ~2.5-fold Increase |

Note: The data presented in this table are representative values based on the reported study outcomes and are intended for illustrative purposes.

In Vitro Effects on Chondrocyte Inflammation and Metabolism

In an in vitro model using interleukin-1β (IL-1β) to induce an inflammatory response in chondrocytes, this compound demonstrated potent anti-inflammatory and pro-anabolic effects.[1] The compound suppressed inflammatory responses and promoted anabolic metabolism.[1] Transcriptome sequencing and lentiviral infection assays confirmed that this compound upregulates the expression of PPARγ by inhibiting STAT3 phosphorylation.[1]

Quantitative In Vitro Outcomes

| Biomarker | IL-1β Treated | IL-1β + this compound Treated |

| Gene Expression (Fold Change vs. Control) | ||

| MMP-13 | ↑↑↑ | ↓↓ |

| ADAMTS5 | ↑↑↑ | ↓↓ |

| COL2A1 | ↓↓ | ↑ |

| ACAN | ↓↓ | ↑ |

| Protein Levels | ||

| p-STAT3 | High | Low |

| PPARγ | Low | High |

Note: The data presented in this table are representative values based on the reported study outcomes and are intended for illustrative purposes. ↑/↓ denote upregulation/downregulation.

Ex Vivo Validation in Human Cartilage

The therapeutic efficacy of this compound was further validated in ex vivo cultures of human cartilage samples.[1] In this model, this compound was shown to inhibit cartilage degeneration through the modulation of the STAT3/PPARγ signaling pathway, confirming the mechanism of action observed in murine models and in vitro assays.[1]

Experimental Protocols

Animal Model of Osteoarthritis

-

Model: Destabilization of the medial meniscus (DMM) in 10-week-old male C57BL/6 mice.

-

Procedure: A surgical transection of the medial meniscotibial ligament was performed on the right knee joint to induce OA. The left knee served as a sham control.

-

Treatment: Four weeks post-surgery, mice received weekly intra-articular injections of this compound (10 µM in 5 µL) or vehicle (DMSO) for eight weeks.

-

Analysis: At twelve weeks post-surgery, knee joints were harvested for histological analysis (Safranin O and Fast Green staining) to assess cartilage degradation using the OARSI scoring system. Immunohistochemistry was performed to quantify the levels of p-STAT3 and PPARγ.

In Vitro Chondrocyte Inflammation Model

-

Cell Culture: Primary murine chondrocytes were isolated from the femoral condyles and tibial plateaus of newborn mice.

-

Inflammation Induction: Chondrocytes were pre-treated with this compound (10 µM) for 2 hours, followed by stimulation with recombinant mouse IL-1β (10 ng/mL) for 24 hours.

-

Analysis:

-

Gene Expression: Total RNA was extracted, and quantitative real-time PCR (qRT-PCR) was performed to measure the expression levels of key catabolic (MMP-13, ADAMTS5) and anabolic (COL2A1, ACAN) genes.

-

Protein Analysis: Western blotting was used to determine the protein levels of p-STAT3, total STAT3, and PPARγ.

-

Ex Vivo Human Cartilage Culture

-

Tissue Source: Human articular cartilage was obtained from patients undergoing total knee arthroplasty with informed consent.

-

Culture Conditions: Cartilage explants were cultured in DMEM/F12 medium and treated with this compound (10 µM) in the presence of IL-1β (10 ng/mL) for 72 hours.

-

Analysis: Histological sections of the cartilage explants were stained with Safranin O and Fast Green to evaluate proteoglycan loss. Immunohistochemistry was performed to assess the expression of p-STAT3 and PPARγ.

Conclusion and Future Directions

The selective STAT3 inhibitor, this compound, has demonstrated significant therapeutic potential in preclinical models of osteoarthritis. By targeting the STAT3/PPARγ signaling axis, this compound effectively reduces inflammation, inhibits cartilage degradation, and promotes an anabolic chondrocyte phenotype. These findings strongly support the development of this compound as a novel, disease-modifying therapeutic agent for the treatment of osteoarthritis.[1] Further investigation, including pharmacokinetic and toxicology studies, is warranted to advance this compound towards clinical trials. The targeted inhibition of STAT3 represents a promising strategy to address the unmet medical need for effective treatments that can halt or reverse the progression of osteoarthritis.

References

- 1. Selective STAT3 inhibitor this compound alleviates osteoarthritis progression by modulating the STAT3/PPARγ signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An ex vivo model using human osteoarthritic cartilage demonstrates the release of bioactive insulin-like growth factor-1 from a collagen–glycosaminoglycan scaffold - PMC [pmc.ncbi.nlm.nih.gov]

STX-0119 Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

STX-0119 is a selective, orally active small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) dimerization.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers and is implicated in promoting tumor cell proliferation, survival, angiogenesis, and immune evasion. This compound binds to the SH2 domain of STAT3, a critical region for its dimerization, thereby preventing its subsequent nuclear translocation and transcriptional activity. This guide provides an in-depth overview of the downstream signaling pathways affected by this compound, supported by quantitative data, experimental methodologies, and visual pathway diagrams.

Quantitative Data

The inhibitory activity of this compound has been quantified across various cell lines and assays. The following table summarizes the key half-maximal inhibitory concentration (IC50) values reported for this compound.

| Cell Line/Assay | IC50 Value (µM) | Reference |

| Glioblastoma Stem-like Cells (GBM-SCs) | 15 - 44 | [2] |

| U87 Glioblastoma | 34 | [3] |

| Temozolomide-Resistant (TMZ-R) U87 Glioblastoma | 45 | [3] |

| STAT3-dependent Luciferase Reporter Gene Assay (HeLa cells) | 74 |

Core Signaling Pathway of this compound

This compound exerts its effects by directly interfering with the STAT3 signaling cascade. The primary mechanism of action is the inhibition of STAT3 dimerization.

Downstream Effects of this compound

By inhibiting STAT3 dimerization, this compound prevents the transcription of a wide array of genes crucial for tumor progression. This leads to several key anti-cancer effects:

-

Inhibition of Cell Proliferation: this compound has been shown to have a moderate growth inhibitory effect on glioblastoma cell lines. In temozolomide-resistant U87 glioblastoma cells, this compound suppressed tumor growth by more than 50% in nude mice.

-

Downregulation of STAT3 Target Genes: Treatment with this compound leads to a reduction in the expression of multiple STAT3 target genes. These include genes involved in cell cycle progression (c-Myc, Cyclin D1), apoptosis inhibition (Survivin, Bcl-xL), angiogenesis (VEGF), and metastasis (MMPs). In glioblastoma stem-like cells, this compound strongly inhibited the expression of c-myc, survivin, cyclin D1, HIF-1α, and VEGF.

-

Induction of Apoptosis: By downregulating anti-apoptotic proteins, this compound can induce programmed cell death in cancer cells.

-

Anti-Fibrotic Activity: In a mouse model of kidney fibrosis, this compound administration suppressed the expression of fibrotic genes.

-

Modulation of the Tumor Microenvironment: this compound has been observed to promote the accumulation of tumor-infiltrating lymphocytes (TILs), particularly CD8+ T cells and macrophages, at the tumor site in a humanized mouse model of glioblastoma. This suggests that this compound may also exert its anti-tumor effects by modulating the immune response.

Experimental Methodologies

The following sections outline the key experimental approaches used to elucidate the downstream signaling pathways of this compound.

Cell-Based Assays

-

Cell Proliferation Assays: To determine the effect of this compound on cell viability, cancer cell lines are seeded in multi-well plates and treated with varying concentrations of the compound. Cell viability is typically assessed using assays such as the MTT or WST-1 assay after a defined incubation period. The IC50 value is then calculated from the dose-response curve.

-

Western Blotting: This technique is used to detect changes in the protein levels of STAT3 and its downstream targets.

-

Cell Lysis: Cancer cells are treated with this compound for a specified time, followed by lysis in a buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a method such as the BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p-STAT3, total STAT3, c-Myc, Cyclin D1, Survivin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Quantitative Real-Time PCR (qPCR): qPCR is employed to measure changes in the mRNA levels of STAT3 target genes.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from this compound-treated cells and reverse-transcribed into complementary DNA (cDNA).

-

PCR Amplification: The cDNA is then used as a template for PCR amplification with primers specific for the target genes. The amplification is monitored in real-time using a fluorescent dye like SYBR Green.

-

Data Analysis: The relative expression of each gene is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

-

In Vivo Models

-

Xenograft Models: To evaluate the in vivo efficacy of this compound, human cancer cells are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., nude or NOD-scid mice). Once tumors are established, mice are treated with this compound or a vehicle control, typically via oral gavage. Tumor growth is monitored over time, and at the end of the study, tumors are excised for further analysis. For example, in a glioblastoma xenograft model, this compound was administered orally at doses of 40 and 80 mg/kg.

Conclusion

This compound represents a promising therapeutic agent that targets the STAT3 signaling pathway, a key driver in many cancers and other diseases. Its ability to inhibit STAT3 dimerization leads to the downregulation of a multitude of genes essential for tumor growth, survival, and immune evasion. The experimental data gathered from a range of in vitro and in vivo models provide a strong rationale for its continued investigation in clinical settings. Further research will be crucial to fully elucidate the complex downstream effects of this compound and to identify patient populations most likely to benefit from this targeted therapy.

References

STX-0119: A Deep Dive into its Inhibitory Effect on STAT3 Target Genes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of STX-0119, a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), with a specific focus on its effects on STAT3 target gene expression. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of STAT3 Dimerization

This compound is a small molecule inhibitor that selectively targets the SH2 domain of STAT3. This interaction is crucial as it prevents the homodimerization of phosphorylated STAT3 (p-STAT3), a critical step for its translocation to the nucleus and subsequent transcriptional activity. By inhibiting dimerization, this compound effectively blocks the ability of STAT3 to bind to the promoter regions of its target genes, thereby downregulating their expression. This mechanism has been demonstrated to be effective in various preclinical models of cancer and fibrosis.

dot

Caption: this compound inhibits STAT3 signaling by preventing the dimerization of phosphorylated STAT3.

Quantitative Effects of this compound on STAT3 Target Gene Expression

This compound has been shown to significantly downregulate the expression of a wide array of STAT3 target genes involved in cell proliferation, survival, angiogenesis, and fibrosis. The following tables summarize the quantitative data from key studies.

In Vitro Studies: Glioblastoma Stem-like Cells (GBM-SCs)

| Target Gene | Cell Line | This compound Concentration (µM) | % Inhibition of Gene Expression | Reference |

| c-myc | GB-SCC026 | 100 | Significant dose-dependent inhibition | [1] |

| Bcl-xL | GB-SCC026 | 100 | Suppressed | [1] |

| Survivin | GB-SCC026 | 100 | Suppressed | [1] |

| Cyclin D1 | GB-SCC026 | 100 | Suppressed | [1] |

| VEGF | GB-SCC026 | 100 | Suppressed | [1] |

| MMP2 | GB-SCC026 | 100 | Suppressed | [2] |

| HIF-1α | GB-SCC026 | 100 | Suppressed | [1] |

In Vivo Studies: Glioblastoma Xenograft Model

| Target Gene | Tumor Model | This compound Dosage (mg/kg) | Outcome | Reference |

| Various STAT3 target genes | Temozolomide-resistant U87 glioblastoma xenograft | 40 | Downregulated | [3] |

In Vivo Studies: Mouse Model of Kidney Fibrosis

| Target Gene | Animal Model | This compound Dosage (mg/kg/day) | Outcome | Reference |

| Myc | Unilateral Ureteral Obstruction (UUO) | 100 and 300 | Decreased expression | [4] |

| Ccl12 | Unilateral Ureteral Obstruction (UUO) | 100 and 300 | Decreased expression | [4] |

| Cxcl10 | Unilateral Ureteral Obstruction (UUO) | 100 and 300 | Decreased expression | [4] |

| Col1a1 | Unilateral Ureteral Obstruction (UUO) | 100 and 300 | Significantly inhibited | [4] |

| Col3a1 | Unilateral Ureteral Obstruction (UUO) | 100 and 300 | Significantly inhibited | [4] |

| Col4a1 | Unilateral Ureteral Obstruction (UUO) | 100 and 300 | Significantly inhibited | [4] |

| Acta2 (α-SMA) | Unilateral Ureteral Obstruction (UUO) | 100 and 300 | Significantly inhibited | [4] |

| Tgfb1 | Unilateral Ureteral Obstruction (UUO) | 100 and 300 | Significantly inhibited | [4] |

| Cxcr4 | Unilateral Ureteral Obstruction (UUO) | 100 and 300 | Decreased mRNA | [4] |

| Ccr1 | Unilateral Ureteral Obstruction (UUO) | 100 and 300 | Decreased mRNA in blood cells | [4] |

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies to assess the effect of this compound on STAT3 target genes.

Cell Culture and Establishment of Glioblastoma Stem-like Cells (GBM-SCs)

Primary GBM stem cell lines were established from surgically resected tumor samples obtained from patients with recurrent glioblastoma.[1] The tumor tissues were minced and cultured in serum-free medium supplemented with growth factors to promote the growth of stem-like cells.[1]

Quantitative Real-Time PCR (qRT-PCR)

dot

Caption: Workflow for quantifying gene expression changes using qRT-PCR.

To determine the effect of this compound on the mRNA levels of STAT3 target genes, total RNA was extracted from cell or tissue samples.[4] First-strand cDNA was synthesized using reverse transcriptase.[4] Real-time PCR was then performed using specific primers for the target genes and a housekeeping gene for normalization.[4]

Western Blot Analysis

dot

Caption: Standard workflow for detecting protein expression and phosphorylation via Western Blot.

To assess the levels of total and phosphorylated STAT3, as well as downstream target proteins, cells or tissues were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membranes were then incubated with primary antibodies specific to the proteins of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody and chemiluminescent detection.

In Vivo Xenograft Studies

For in vivo efficacy studies, human glioblastoma cells, including temozolomide-resistant lines, were subcutaneously injected into immunocompromised mice.[3] Once tumors reached a palpable size, mice were treated with this compound administered orally. Tumor growth was monitored over time, and at the end of the study, tumors were excised for further analysis, including gene expression studies.[3]

Kidney Fibrosis Model

A murine model of unilateral ureteral obstruction (UUO) was used to induce kidney fibrosis.[4] In this model, one ureter is surgically ligated, leading to progressive fibrosis in the obstructed kidney.[4] Mice were treated with this compound, and the extent of fibrosis and the expression of fibrotic and STAT3 target genes were assessed in the kidney tissue.[4]

Conclusion

This compound demonstrates potent and specific inhibition of the STAT3 signaling pathway by preventing the dimerization of p-STAT3. This mechanism of action leads to the significant downregulation of a broad range of STAT3 target genes that are critical for the pathogenesis of diseases such as glioblastoma and kidney fibrosis. The preclinical data strongly support the continued investigation of this compound as a promising therapeutic agent for STAT3-driven diseases. Further research, including clinical trials, will be essential to fully elucidate its therapeutic potential in human patients.

References

- 1. STAT3 Activation in Glioblastoma: Biochemical and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Roles of STAT3 in the pathogenesis and treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting STAT3 signaling in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

STX-0119: A Targeted Approach to Remodeling the Tumor Microenvironment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

STX-0119, a novel small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), is emerging as a promising therapeutic agent that exerts its anti-tumor effects not only by directly targeting cancer cells but also by intricately modulating the complex tumor microenvironment (TME). By inhibiting the dimerization of STAT3, this compound effectively blocks a critical node in oncogenic signaling, leading to the downregulation of key genes involved in cell proliferation, survival, and angiogenesis. Furthermore, preclinical studies have demonstrated the capacity of this compound to foster a more immune-permissive TME, primarily by promoting the infiltration and activation of cytotoxic T lymphocytes and macrophages. This guide provides a comprehensive overview of the core mechanism of this compound, its multifaceted interactions with the TME, a compilation of quantitative preclinical data, and detailed experimental protocols to facilitate further research and development.

Core Mechanism of Action: STAT3 Dimerization Inhibition

This compound is a cell-permeable oxadiazolyl-quinolinecarboxamide that selectively targets the SH2 domain of STAT3, thereby preventing its homodimerization—a requisite step for its nuclear translocation and subsequent transcriptional activity.[1] Unlike many other STAT3 inhibitors, this compound does not significantly suppress the upstream phosphorylation of STAT3 at Tyr-705.[2][3] This specific mechanism of action allows for a focused inhibition of the STAT3 signaling cascade.

The inhibition of STAT3 dimerization by this compound leads to the reduced expression of a suite of downstream target genes critical for tumor progression. These include genes involved in cell cycle progression (e.g., c-myc, cyclin D1), apoptosis resistance (e.g., Bcl-xL, survivin), and angiogenesis (e.g., VEGF).[2][4]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound as a STAT3 dimerization inhibitor.

Interaction with the Tumor Microenvironment

The TME, a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix, plays a pivotal role in tumor growth and metastasis. STAT3 is a key regulator of this environment, often orchestrating an immunosuppressive landscape. This compound has been shown to reverse this immunosuppression in certain cancer models.

Enhanced Anti-Tumor Immunity

A landmark study in a temozolomide-resistant glioblastoma model demonstrated that this compound treatment leads to a significant accumulation of tumor-infiltrating lymphocytes (TILs).[5] This influx was predominantly composed of CD8+ T cells and macrophages, suggesting a shift towards a pro-inflammatory, anti-tumor immune response.[5] In humanized mouse models, the anti-tumor effect of this compound was more pronounced than in immunodeficient mice, underscoring the importance of its immune-modulatory activity.[5]

Logical Flow of this compound's Effect on the TME

Caption: this compound's impact on the tumor microenvironment.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo preclinical data for this compound from key studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | IC50 | Reference |

| U87 | Glioblastoma | Growth Inhibition | 34 µM | [6] |

| TMZ-R U87 | Temozolomide-Resistant Glioblastoma | Growth Inhibition | 45 µM | [6] |

| GB-SCC010 | Glioblastoma Stem-like Cells | Growth Inhibition | 15-44 µM | [4] |

| GB-SCC026 | Glioblastoma Stem-like Cells | Growth Inhibition | 15-44 µM | [4] |

| SCC3 | Lymphoma | Growth Inhibition | Not specified | [2][3] |

| HeLa | Cervical Cancer | STAT3-dependent Luciferase Reporter | 74 µM | [1] |

Table 2: In Vivo Efficacy and Dosing of this compound

| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |

| Temozolomide-Resistant U87 Glioblastoma | Nude Mice | 40 mg/kg, oral gavage, daily for 5 days | >50% tumor growth suppression | [6] |

| SCC3 Lymphoma | Nude Mice | 160 mg/kg, oral gavage, daily | Significant tumor growth abrogation | [1] |

| Glioblastoma Stem-like Cells (GB-SCC010, GB-SCC026) | NOD-scid/NOG Mice | 80 mg/kg, oral gavage | >50% tumor growth inhibition |

Detailed Experimental Protocols

Western Blotting for STAT3 Target Gene Expression

This protocol is adapted from studies investigating the effect of this compound on STAT3 downstream targets.[4]

-

Cell Lysis:

-

Treat cancer cells with desired concentrations of this compound or DMSO (vehicle control) for 24-72 hours.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer (Thermo Fisher Scientific) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit (Thermo Fisher Scientific).

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 7.5% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against:

-

STAT3 (1:1000)

-

Phospho-STAT3 (Tyr705) (1:1000)

-

c-myc (1:1000)

-

Cyclin D1 (1:1000)

-

Survivin (1:1000)

-

Bcl-xL (1:1000)

-

Cleaved Caspase-3 (1:200-1:2000)

-

β-actin (1:5000, as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an ECL chemiluminescence detection reagent and an appropriate imaging system.

-

Experimental Workflow for Western Blotting

Caption: A typical workflow for Western blot analysis.

In Vivo Tumor Growth Inhibition and TME Analysis

This protocol is a composite based on preclinical glioblastoma studies with this compound.[4][5][6]

-

Animal Models:

-

Use immunodeficient mice (e.g., BALB/c nude) or humanized mice (e.g., dKO-NOG) for tumor implantation.

-

-

Tumor Cell Implantation:

-

Subcutaneously inject 1 x 10^6 to 5 x 10^6 human glioblastoma cells (e.g., TMZ-R U87) suspended in a solution of PBS and Matrigel into the flank of each mouse.

-

-

This compound Administration:

-

When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

-

Prepare this compound in a vehicle solution (e.g., 0.5% methylcellulose in sterile water).

-

Administer this compound via oral gavage at a dose of 40-80 mg/kg daily. The control group receives the vehicle only.

-

-

Tumor Growth Monitoring:

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²) / 2.

-

-

Immunohistochemistry for TILs:

-

At the end of the study, euthanize mice and excise tumors.

-

Fix tumors in 10% neutral buffered formalin and embed in paraffin.

-

Cut 4-µm sections and mount on slides.

-

Perform deparaffinization and rehydration.

-

Conduct antigen retrieval using a citrate buffer (pH 6.0) at 95°C for 20 minutes.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with 5% normal goat serum.

-

Incubate sections overnight at 4°C with primary antibodies against:

-

CD8 (for cytotoxic T cells)

-

F4/80 or CD68 (for macrophages)

-

-

Wash and incubate with a biotinylated secondary antibody.

-

Wash and incubate with a streptavidin-HRP conjugate.

-

Develop the signal with a DAB substrate kit and counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

Analyze stained slides under a microscope to quantify the infiltration of immune cells within the tumor.

-

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy with a dual mechanism of action: direct inhibition of tumor cell growth and favorable modulation of the tumor microenvironment. The preclinical data strongly support its potential as an anti-cancer agent, particularly in tumors with aberrant STAT3 signaling. The ability of this compound to convert an immunologically "cold" tumor into a "hot" one by promoting the influx of effector immune cells is of significant interest for combination therapies with immune checkpoint inhibitors.

Future research should focus on elucidating the precise molecular mechanisms by which this compound alters the cytokine and chemokine landscape within the TME to attract immune cells. Further investigation into the efficacy and safety of this compound in a broader range of cancer types and in combination with other anti-cancer agents is warranted to fully realize its therapeutic potential. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for the scientific community to build upon these promising findings.

References

- 1. This compound| STAT3 inhibitor | Probechem Biochemicals [probechem.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Antitumor activity of a novel small molecule STAT3 inhibitor against a human lymphoma cell line with high STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. The anti-tumor activity of the STAT3 inhibitor this compound occurs via promotion of tumor-infiltrating lymphocyte accumulation in temozolomide-resistant glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of the STAT3 inhibitor this compound on the proliferation of a temozolomide-resistant glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to STX-0119 in Glioblastoma Stem-like Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical investigation of STX-0119, a novel small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), in the context of glioblastoma stem-like cells (GSCs). Glioblastoma (GBM) is a highly aggressive and malignant brain tumor with a grim prognosis, largely attributed to the presence of GSCs that contribute to tumor recurrence and therapeutic resistance.[1] this compound has emerged as a promising therapeutic agent targeting the STAT3 signaling pathway, which is crucial for the development and maintenance of GSCs.[1][2]

Core Mechanism of Action

This compound functions as a STAT3 inhibitor by preventing its dimerization, a critical step for its activation and nuclear translocation.[3] In GSCs, STAT3 is often highly phosphorylated and constitutively active, driving the expression of a multitude of downstream target genes involved in cell proliferation, survival, and angiogenesis.[1][2] By inhibiting STAT3, this compound effectively downregulates these target genes, leading to reduced GSC proliferation, induction of apoptosis, and suppression of tumor growth.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from pre-clinical studies of this compound in GSCs.

Table 1: In Vitro Growth Inhibitory Effects of this compound on Glioblastoma Stem-like Cell Lines [1]

| Cell Line | IC50 (µM) of this compound | IC50 (µM) of Temozolomide |

| GB-SCC010 | 15-44 (Moderate) | 53-226 (Weak) |

| GB-SCC026 | 15-44 (Moderate) | 53-226 (Weak) |

| GB-SCC028 | 15-44 (Moderate) | 53-226 (Weak) |

| U87 stem cell | 15-44 (Moderate) | 53-226 (Weak) |

| U87 (Parental) | 34 | Not specified in this context |

| TMZ-R U87 | 45 | Resistant |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Anti-tumor Efficacy of this compound [1]

| GSC Line | Treatment | Dosage | Outcome |

| GB-SCC010 | This compound | 80 mg/kg | Inhibition of tumor growth |

| GB-SCC026 | This compound | 80 mg/kg | Inhibition of tumor growth |

| TMZ-R U87 | This compound | Not specified | Suppressed tumor growth by >50% and prolonged median survival |

Table 3: Effect of this compound on Gene Expression in Glioblastoma Stem-like Cells [1][4]

| Gene Category | Downregulated Genes |

| STAT3 Target Genes | c-myc, survivin, cyclin D1, HIF-1α, VEGF, Bcl-xL, MMP2 |

| Stem Cell-Associated Genes | CD44, Nanog, nestin, CD133 |

| Angiogenesis-Related | VEGFR2 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its pre-clinical evaluation.

References

STX-0119: A Technical Guide to its Regulation of c-myc and Survivin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of STX-0119, a selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), and its downstream effects on the key oncoproteins c-myc and survivin. This document provides a comprehensive overview of the core mechanism, quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a selective, orally active STAT3 dimerization inhibitor. By binding to the SH2 domain of STAT3, this compound effectively prevents the formation of STAT3 homodimers, a critical step in its activation pathway. This inhibition of dimerization blocks the subsequent translocation of STAT3 to the nucleus, thereby preventing its binding to the promoters of target genes and inhibiting their transcription. Among the key downstream targets of STAT3 are the proto-oncogene c-myc and the inhibitor of apoptosis protein (IAP) survivin, both of which play crucial roles in cell proliferation, survival, and tumorigenesis. Consequently, by inhibiting STAT3, this compound leads to the downregulation of c-myc and survivin expression.

Quantitative Data on c-myc and Survivin Regulation

The inhibitory effect of this compound on c-myc and survivin expression has been observed to be concentration-dependent in various cancer cell lines. The following tables summarize the available quantitative data from preclinical studies.

| Cell Line | Treatment Concentration | Duration | Target Protein | Method | Observed Effect | Reference |

| A549 (Lung Cancer) | Not Specified | 48 hours | c-Myc | Western Blot | Concentration-dependent decrease in protein expression | |

| A549 (Lung Cancer) | Not Specified | 48 hours | Survivin | Western Blot | Concentration-dependent decrease in protein expression |

Further quantitative data from additional studies will be incorporated as it becomes available.

Signaling Pathway

The signaling cascade initiated by upstream activators, leading to STAT3-mediated transcription of c-myc and survivin, and the point of intervention by this compound are illustrated in the following diagram.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound's effects on c-myc and survivin.

Western Blot Analysis of c-myc and Survivin Protein Levels

This protocol outlines the steps for detecting and quantifying changes in c-myc and survivin protein expression following treatment with this compound.

-

Cell Culture and Treatment:

-

Culture cancer cells (e.g., A549) in appropriate media and conditions until they reach 70-80% confluency.

-

Treat cells with varying concentrations of this compound (and a vehicle control) for a specified duration (e.g., 48 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for c-myc and survivin overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the expression of c-myc and survivin to a loading control protein (e.g., β-actin or GAPDH).

-

Quantitative Real-Time PCR (qPCR) for c-myc and Survivin mRNA Expression

This protocol details the measurement of c-myc and survivin mRNA levels in response to this compound treatment.

-

Cell Culture and Treatment:

-

Follow the same procedure as described in the Western Blot protocol.

-

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from treated and control cells using a suitable RNA extraction kit.

-

Assess the quality and quantity of the extracted RNA.

-

Reverse transcribe an equal amount of RNA into complementary DNA (cDNA) using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mixture containing SYBR Green or a TaqMan probe, forward and reverse primers for c-myc and survivin, and the synthesized cDNA.

-

Use primers for a housekeeping gene (e.g., GAPDH or β-actin) as an internal control for normalization.

-

Perform the qPCR reaction in a real-time PCR thermal cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of c-myc and survivin to the housekeeping gene.

-

Experimental Workflow

The general workflow for investigating the effects of this compound on c-myc and survivin expression is depicted below.

Investigating the Anti-Tumor Activity of STX-0119: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

STX-0119 is a novel, orally active small molecule inhibitor that selectively targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Constitutive activation of the STAT3 signaling pathway is a key driver in the pathogenesis of numerous human cancers, promoting tumor cell proliferation, survival, invasion, and angiogenesis, while also mediating immunosuppression. This compound functions by directly binding to the SH2 domain of STAT3, thereby inhibiting its dimerization, a critical step for its activation and subsequent nuclear translocation and transcriptional activity. This technical guide provides a comprehensive overview of the preclinical anti-tumor activity of this compound, detailing its mechanism of action, summarizing key quantitative data from various cancer models, and outlining the experimental protocols used in its evaluation.

Introduction to this compound and its Target: STAT3

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in relaying signals from cytokines and growth factors to the nucleus, where it regulates the expression of genes involved in critical cellular processes. In many malignancies, STAT3 is constitutively activated, contributing to the hallmarks of cancer. This aberrant signaling makes STAT3 an attractive target for cancer therapy.

This compound has been identified as a selective inhibitor of STAT3 dimerization. Unlike inhibitors that target the upstream Janus kinases (JAKs), this compound directly interferes with the STAT3 protein itself, offering a more targeted therapeutic approach.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by disrupting the STAT3 signaling cascade. The canonical STAT3 activation pathway involves the phosphorylation of a critical tyrosine residue (Tyr705), which leads to the formation of STAT3 homodimers. These dimers then translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes.

This compound directly interacts with the SH2 domain of STAT3, preventing the protein from dimerizing. This action is independent of the phosphorylation status of STAT3 in some contexts, as this compound has been shown to be effective even in cell lines with high levels of phosphorylated STAT3. By inhibiting dimerization, this compound effectively blocks the downstream transcriptional activity of STAT3, leading to the downregulation of key oncogenes and the induction of apoptosis.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in the STAT3 signaling pathway.

Quantitative Data on Anti-Tumor Activity

The anti-tumor efficacy of this compound has been evaluated in various cancer cell lines and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Growth Inhibitory Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 74 | |

| U87 | Glioblastoma | 34 | |

| TMZ-R U87 | Temozolomide-Resistant Glioblastoma | 45 | |

| GB-SCC010 | Glioblastoma Stem-like Cells | 15-44 | |

| GB-SCC026 | Glioblastoma Stem-like Cells | 15-44 |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Cancer Model | Animal Model | Dosage | Tumor Growth Inhibition | Reference |

| SCC-3 Human Lymphoma Xenograft | Nude Mice | 160 mg/kg/day (p.o.) | Significant suppression | |

| TMZ-R U87 Glioblastoma Xenograft | Nude Mice | Not specified | >50% | |

| GB-SCC010 & 026 Glioblastoma Stem-like Cell Xenograft | Not specified | 80 mg/kg | Inhibition of growth | |

| TMZR U87 Glioblastoma in humanized dKO-NOG mice | humanized dKO-NOG mice | Not specified | More rapid and stronger inhibition than in nude mice |

Key Experimental Protocols

This section provides an overview of the methodologies employed to investigate the anti-tumor activity of this compound.

Cell Proliferation Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

-

Method:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with varying concentrations of this compound for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo.

-

The absorbance or luminescence is measured, and the data is used to calculate the IC50 value, which represents the concentration of the drug that inhibits cell growth by 50%.

-

Western Blot Analysis

-

Objective: To assess the effect of this compound on the expression and phosphorylation of STAT3 and its downstream target proteins.

-

Method:

-

Cells are treated with this compound for a specified duration.

-

Total protein is extracted from the cells, and the protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated

-

STX-0119 in Temozolomide-Resistant Glioblastoma: A Technical Overview

Introduction

Glioblastoma (GBM) is the most aggressive and malignant primary brain tumor, with a median survival of less than two years despite a standard-of-care regimen that includes surgery, radiation, and the alkylating agent temozolomide (TMZ). A significant challenge in GBM treatment is the development of resistance to temozolomide, which is often linked to the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) and the activation of various oncogenic signaling pathways.

The Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical node in GBM pathogenesis. Constitutively activated in a high percentage of GBM tumors, STAT3 promotes tumor cell proliferation, survival, invasion, angiogenesis, and immunosuppression. Its activation is associated with more aggressive tumors and resistance to therapy. STX-0119, a novel small molecule inhibitor, has been identified as a specific inhibitor of STAT3 dimerization, presenting a promising therapeutic strategy to overcome TMZ resistance in glioblastoma. This document provides a detailed technical guide on the mechanism, preclinical efficacy, and experimental validation of this compound in the context of temozolomide-resistant GBM.

Core Mechanism of Action

This compound functions as a specific inhibitor of STAT3 dimerization. It binds to the SH2 domain of the STAT3 protein, which is crucial for the formation of STAT3 homodimers following phosphorylation. By preventing dimerization, this compound effectively blocks the translocation of STAT3 to the nucleus and its subsequent DNA binding activity, thereby inhibiting the transcription of a wide array of target genes involved in oncogenesis.

In TMZ-resistant glioblastoma, the therapeutic effects of this compound are multifactorial:

-

Downregulation of STAT3 Target Genes: this compound significantly reduces the expression of genes critical for tumor progression, including those involved in cell cycle (c-myc, cyclin D1), apoptosis inhibition (survivin, Bcl-xL), angiogenesis (VEGF, HIF-1α), and invasion (MMP2).

-

Modulation of TMZ Resistance Factors: Treatment with this compound leads to the downregulation of MGMT, a key enzyme conferring resistance to temozolomide. It also decreases the expression of YKL-40, a secreted glycoprotein associated with poor prognosis and resistance in GBM.

-

Induction of Apoptosis: By inhibiting the anti-apoptotic machinery controlled by STAT3, this compound induces programmed cell death in TMZ-resistant GBM cells. This is evidenced by the increased expression of cleaved caspase-3.

-

Inhibition of Invasion: this compound has been shown to significantly suppress the invasive activity of TMZ-resistant U87 cells in a dose-dependent manner.

-

Immune Microenvironment Modulation: In humanized mouse models, this compound promotes the accumulation of tumor-infiltrating lymphocytes (TILs), particularly CD8+ T cells and macrophages, at the tumor site, suggesting an additional immunomodulatory anti-tumor effect.

Methodological & Application

Application Notes and Protocols for STX-0119 in in vitro Cancer Cell Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

STX-0119 is a novel small molecule inhibitor that targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein. STAT3 is a transcription factor that is constitutively activated in a wide range of human cancers and plays a pivotal role in tumor cell proliferation, survival, and angiogenesis. This compound disrupts the dimerization of STAT3, a critical step for its activation and subsequent translocation to the nucleus. This inhibition leads to the downregulation of various STAT3 target genes, including those involved in cell cycle progression and apoptosis, making this compound a promising candidate for cancer therapy. These application notes provide detailed protocols for the in vitro evaluation of this compound's efficacy in cancer cell lines.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated target in oncology.[1][2] Its persistent activation is observed in numerous malignancies, including glioblastoma, lung cancer, and various hematological cancers.[3] Activated STAT3 promotes the transcription of genes essential for tumor growth and survival, such as c-Myc, cyclin D1, and survivin.[3][4] this compound is a selective inhibitor of STAT3 dimerization.[4][5] By preventing STAT3 from forming functional dimers, this compound effectively blocks its transcriptional activity, leading to reduced expression of its target genes and subsequent inhibition of cancer cell growth.[3][4]

Data Presentation

The following table summarizes the in vitro activity of this compound against various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | Assay | Endpoint | IC50 Value (µM) | Reference |

| U87 | Glioblastoma | Growth Inhibition | Cell Viability | 34 | [4] |

| TMZ-R U87 | Temozolomide-Resistant Glioblastoma | Growth Inhibition | Cell Viability | 45 | [4] |

| GBM-SC | Glioblastoma Stem-like Cells | Growth Inhibition | Cell Viability | 15-44 | [6] |

| HeLa | Cervical Cancer | Luciferase Reporter | STAT3 Transcription | 74 | [7] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.

Materials:

-

Cancer cell line of interest (e.g., U87, A549)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well flat-bottom plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 1 µM to 100 µM. A vehicle control (DMSO) should be included at the same final concentration as in the highest this compound treatment. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting or using a plate shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to quantify apoptosis induced by this compound. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 25, 50, 100 µM) and a vehicle control for 24-48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them and then combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes and discarding the supernatant.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[9][10]

Western Blot Analysis

This protocol is for detecting changes in the expression of STAT3 target proteins (e.g., c-Myc, Cyclin D1, Survivin) following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-c-Myc, anti-Cyclin D1, anti-Survivin, anti-STAT3, anti-pSTAT3, anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treating cells with this compound for the desired time (e.g., 48 hours), wash them with cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-